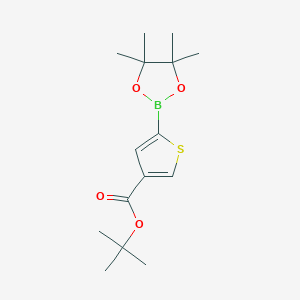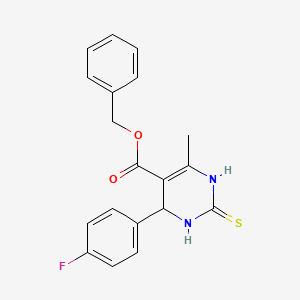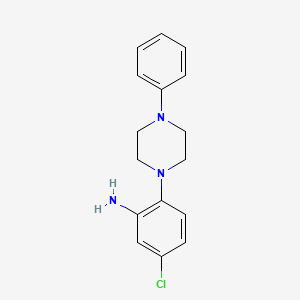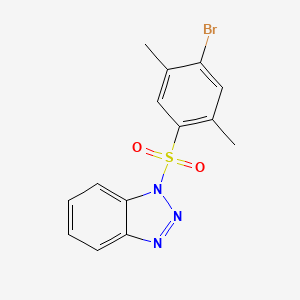
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H23BO4S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
作用機序
Target of Action
The primary target of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity in the sm coupling reaction make it a valuable reagent in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including bis-amide derivatives that act as CSF1R inhibitors .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the compound belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include protic solvents (e.g., water, methanol) and bases (e.g., NaOH).
Major Products Formed
科学的研究の応用
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in the synthesis of biologically active compounds and as a tool for studying biological pathways.
類似化合物との比較
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester can be compared with other boronic esters, such as:
Thiophene-2-boronic acid pinacol ester: Similar in structure but lacks the t-butoxycarbonyl group, which can influence its reactivity and stability.
Phenylboronic acid pinacol ester: A more commonly used boronic ester with different electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability advantages in various chemical processes.
特性
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-11(21-9-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFEVBLDVDJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)
![4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride](/img/structure/B2791138.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-methylidenepiperidine](/img/structure/B2791140.png)
![N-(4-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![5,6-Dimethyl-3-[2-oxo-2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2791144.png)

![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![4-methoxy-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyrimidine](/img/structure/B2791152.png)
![Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate](/img/structure/B2791155.png)
![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)
![7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2791158.png)

